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Compound of Interest

5-Fluoro-3-methoxyquinolin-2(1H)-
Compound Name:
one

Cat. No.: B13688886

Get Quote

Part 1: Executive Summary & Physicochemical
Context

Compound ldentity:

IUPAC Name: 5-Fluoro-3-methoxyquinolin-2(1H)-one[1]

Core Scaffold: Quinolin-2(1H)-one (Carbostyril)[2]

Key Functionalization: 5-Fluoro (A-ring), 3-Methoxy (Heterocyclic ring)[1]

Molecular Formula: C1o0HsFNO2

Molecular Weight: 193.17 g/mol

Application Scope: This guide outlines the rigorous analytical characterization of 5-Fluoro-3-
methoxyquinolin-2(1H)-one. This specific substitution pattern is chemically significant as a
potential scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIS) or specific
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kinase inhibitors where the 3-methoxy group acts as a hydrogen bond acceptor and the 5-
fluoro group modulates metabolic stability and lipophilicity.

Physicochemical Behavior (The "Senior Scientist" Insight): The critical analytical challenge with
quinolin-2-ones is the lactam-lactim tautomerism. In the solid state and in polar aprotic solvents
(DMSO), the lactam (2-one) form predominates. However, under basic conditions or in specific
protic environments, the lactim (2-hydroxy) form may interfere.

e Solubility: Poor in water. Soluble in DMSO, DMF, and hot Methanol.

e pKa: The N-H proton is weakly acidic (pKa ~11-12).

Part 2: Spectroscopic Identification Protocols
Protocol A: Nuclear Magnetic Resonance (NMR)

Profiling

Objective: Unambiguous structural assignment, specifically differentiating the 5-fluoro
regioisomer from 6-, 7-, or 8-fluoro isomers.

Sample Preparation:
e Solvent: Dissolve 5-10 mg in 600 pL DMSO-ds.

o Why DMSO-ds? CDCIs often leads to broad NH signals due to poor solubility and
exchange. DMSO-de stabilizes the lactam form and sharpens the amide NH proton signal.

e Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming
errors associated with fluorine background.

1H NMR (400 MHz+) Expected Signals:
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o . o Coupling (J Assighment
Position Shift (60 ppm) Multiplicity .
Hz) Logic
Characteristic
Lactam NH.
NH (1) 11.8-12.2 Singlet (br) - Disappears
with D20
shake.

3-Methoxy
OMe (3) 3.80-3.95 Singlet - group. Distinct
sharp singlet.

| H-4 | 7.60 - 7.80 | Singlet/Doublet |

| Vinyl proton. May show long-range coupling to 5-F. | | H-6 | 7.10 - 7.30 | Multiplet |
| Ortho to Fluorine. | | H-7 | 7.40 - 7.60 | Multiplet |

| Meta to Fluorine. | | H-8 | 7.20 - 7.40 | Doublet |

| Adjacent to NH. |

19F NMR (376 MHz) - The Fingerprint:
o Expected Shift: -115 to -125 ppm (relative to CFCIs).

o Coupling Pattern: The 5-Fluoro position is unique. It will show a strong ortho coupling to H-6
and a meta coupling to H-7.

o Differentiation:

o 5-Fluoro: Potential NOE (Nuclear Overhauser Effect) between F-5 and H-4. This is the
definitive proof of regiochemistry.

o 6/7/8-Fluoro: F-6/7/8 are too distant to show NOE with H-4.

Expert Validation Step (NOE Difference): Irradiate the H-4 signal. If the Fluorine is at position 5,
you may observe an enhancement (or cross-peak in HOESY) at the fluorine frequency.
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Alternatively, irradiate the OMe group; you should see an NOE at H-4, confirming the 3-OMe
position.

Protocol B: Mass Spectrometry (HRMS)
Method: ESI-QTOF or Orbitrap. Mode: Positive lon Mode (ESI+).
e Parent lon: [M+H]* = 194.0612 (Calculated for Cio0HoFNO2).
e Adducts: [M+Na]* often observed due to the amide oxygen.
e Fragmentation Pathway (MS/MS):
o Loss of Methyl Radical (*CHs): [M+H - 15]*. Common for methoxy groups.
o Loss of CO: [M+H - 28]*. Characteristic of cyclic amides (lactams) and phenols.

o Loss of HF: [M+H - 20]*. Rare in soft ionization but possible in high-energy collision
dissociation.

Part 3: Chromatographic Purity Methods
(HPLC/UPLC)

Challenge: The lactam core is polar, but the fluoro/methoxy groups add lipophilicity. The
method must separate the target from potential de-methylated impurities (5-fluoro-3-
hydroxyquinolin-2-one) or synthetic precursors (anilines).

Validated HPLC Protocol

System: Agilent 1200/1290 or Waters Alliance/Acquity. Detection: UV-Vis (PDA) at 254 nm
(aromatic) and 320 nm (conjugated quinolinone core).
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Parameter Condition Rationale
C18 End-capped (e.g., Agilent
) pped (¢.9. AQ Standard RP column. "End-
Zorbax Eclipse Plus or Waters N
Column capped" prevents tailing of the

BEH C18), 3.5 um, 4.6 x 100

mm.

basic nitrogen.

Mobile Phase A

Water + 0.1% Formic Acid

Acidic pH suppresses
ionization of the acidic NH,
keeping the molecule neutral

and improving peak shape.

Mobile Phase B

Acetonitrile (ACN)

Sharper peaks than Methanol

for fluorinated aromatics.

Standard backpressure

Flow Rate 1.0 mL/min
management.
Improves mass transfer and
Column Temp 35°C o
reproducibility.
Gradient Table:
Time (min) % A (Water) % B (ACN) Event
0.0 95 5 Equilibrate
2.0 95 5 Hold (polar impurities)
15.0 10 90 Gradient elution
18.0 10 90 Wash
18.1 95 5 Re-equilibrate

|23.0|95|5]| End |
System Suitability Criteria (Self-Validating):

 Tailing Factor (T): Must be < 1.5 (Critical for quinolinones).
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¢ Resolution (Rs): > 2.0 between the main peak and any nearest impurity.

¢ Precision: RSD of peak area < 1.0% (n=5 injections).

Part 4: Visualization of Analytical Logic
Diagram 1: Analytical Workflow Decision Tree

This diagram illustrates the logical flow from crude synthesis to certified reference material.

Crude 5-Fluoro-3-methoxyquinolin-2(1H)-one

Solubility Test
(DMSO vs MeOH)

l

HPLC Purity Screen
(Gradient 5-95% ACN)

Purity > 95%?

NMR Characterization HRMS Confirmation Prep-HPLC Purification
(1H, 19F, NOE) ([M+H]+ 194.06) (C18 / Formic Acid)

Certificate of Analysis
(CoA)

Click to download full resolution via product page

Caption: Analytical workflow for the purification and certification of 5-Fluoro-3-
methoxyquinolin-2(1H)-one.
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Diagram 2: Tautomeric & Fragmentation Logic

Visualizing the structural dynamics relevant to analysis.

Lactim Form
(Minor/Basic pH)
- 2-Hydroxy isomer

—_————

Lactam Form
(Major in DMSO/Solid)

ESI+ Fragmentation
Target Structure

MS Fragment

[M-CH3]J+ or [M-CO]J+

Click to download full resolution via product page

Caption: Tautomeric equilibrium favoring the Lactam form and primary MS fragmentation

pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 3035280-33-9 CAS=:3035280-33-9_4-[2-(2,3-Dihydro-1-benzofuran-3-
ylamino)ethyl]-2,5-dimethoxybenzonitrile - 1A% [chemsrc.com]

o 2. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-
2(1H)-one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nim.nih.gov]

e 3. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 4. impactfactor.org [impactfactor.org]

e To cite this document: BenchChem. [Analytical Profile & Characterization Guide: 5-Fluoro-3-
methoxyquinolin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13688886/docs#analytical-profile-characterization-
guide-5-fluoro-3-methoxyquinolin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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